molecular formula C11H8N2S B14334193 2-(Methylthio)-3-quinolinecarbonitrile CAS No. 101617-92-9

2-(Methylthio)-3-quinolinecarbonitrile

Cat. No.: B14334193
CAS No.: 101617-92-9
M. Wt: 200.26 g/mol
InChI Key: TYLRFEOMZXHQPL-UHFFFAOYSA-N
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Description

2-(Methylthio)-3-quinolinecarbonitrile is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methylthio group at the 2-position and a cyano group at the 3-position, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-3-quinolinecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol.

    Formation of 2-Methylthioquinoline: The quinoline core is then reacted with methylthiol in the presence of a base such as sodium ethoxide to introduce the methylthio group at the 2-position.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Quinoline Core: Large-scale synthesis of the quinoline core using optimized reaction conditions.

    Efficient Methylthiolation: Introduction of the methylthio group using industrial-grade reagents and catalysts to ensure high yield and purity.

    Cyanation: The final cyanation step is carried out under controlled conditions to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-3-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanogen bromide, sodium ethoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various quinoline derivatives.

Scientific Research Applications

2-(Methylthio)-3-quinolinecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthioquinoline: Lacks the cyano group, making it less versatile.

    3-Cyanoquinoline: Lacks the methylthio group, affecting its chemical reactivity.

    2-(Methylthio)aniline: Contains an aniline core instead of a quinoline core.

Uniqueness

2-(Methylthio)-3-quinolinecarbonitrile is unique due to the presence of both the methylthio and cyano groups, which confer distinct chemical and biological properties

Properties

101617-92-9

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-methylsulfanylquinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2S/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,1H3

InChI Key

TYLRFEOMZXHQPL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C#N

Origin of Product

United States

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